CID 156588822

説明

Overview of Mordant Blue 13 as a Synthetic Azo Dye in Scholarly Inquiry

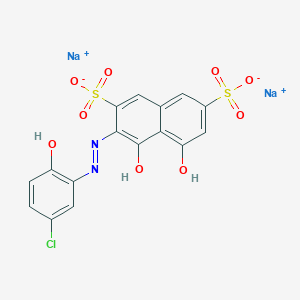

Mordant Blue 13 is chemically identified as the disodium (B8443419) salt of 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulfonic acid. glentham.com Its structure features an azo group (-N=N-) which is characteristic of azo dyes and is a primary contributor to its color. nih.gov The presence of sulfonic acid groups enhances its solubility in water, a crucial property for its application in dyeing processes. As a mordant dye, it requires a mordant, typically a metal ion, to bind to the substrate, forming a coordination complex that improves the fastness of the dye. medchemexpress.com

The synthesis of Mordant Blue 13 involves the diazotization of 2-amino-4-chlorophenol, which is then coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid. chemicalbook.comworlddyevariety.com This process is a classic example of the diazotization-coupling reaction, a cornerstone of azo dye synthesis. nih.gov

Table 1: Chemical and Physical Properties of Mordant Blue 13

| Property | Value | Source |

|---|---|---|

| CAS Number | 1058-92-0 | glpbio.com |

| Molecular Formula | C₁₆H₉ClN₂Na₂O₉S₂ | glentham.comglpbio.com |

| Molecular Weight | 518.81 g/mol | worlddyevariety.comglpbio.com |

| Appearance | Brownish-black or dark green to dark red powder | glentham.comchemicalbook.comguidechem.com |

| Water Solubility | 50 g/L at 80 °C | chemicalbook.comworlddyevariety.com |

Academic Significance of Mordant Blue 13 in Dye Chemistry and Advanced Applications

The academic significance of Mordant Blue 13 extends beyond its primary use in the textile industry for dyeing materials like wool, silk, and nylon. medchemexpress.comchemicalbook.comworlddyevariety.com Researchers have explored its potential in a variety of advanced applications, driven by its chemical properties.

In the field of environmental science, studies have investigated the degradation of Mordant Blue 13 in wastewater. Research has focused on methods like electrochemical oxidation using boron-doped diamond (BDD) and dimensionally stable anodes (DSA) to break down this persistent organic pollutant. researchgate.netnih.gov The photocatalytic degradation of Mordant Blue 13 using titanium dioxide (TiO₂) as a semiconductor photocatalyst has also been a subject of academic inquiry, aiming to find effective methods for its removal from industrial effluents. researchgate.netresearchgate.net These studies are crucial for developing sustainable environmental remediation technologies. cdnsciencepub.com

The complex-forming ability of Mordant Blue 13 with metal ions has led to its investigation in analytical chemistry. It has been explored as a reagent for detecting heavy metals in water samples. Furthermore, its nature as a metallochromic dye, changing color in response to pH and the presence of metal ions, suggests potential applications in developing diagnostic agents and sensors. biosynth.com

Recent research has also touched upon the biological activities of Mordant Blue 13, with some studies indicating anti-viral properties and its use as a diagnostic agent to identify damaged tissues. biosynth.com The interaction of the dye with biological molecules is an emerging area of interest.

The study of its chemical reactions, such as oxidation of its hydroxyl groups and reduction of its azo group, provides a deeper understanding of its behavior and potential for transformation into other valuable chemical compounds. This opens up avenues for its use as a building block in the synthesis of other organic molecules. frontiersin.org

Table 2: Research Applications of Mordant Blue 13

| Application Area | Research Focus | Key Findings | Source(s) |

|---|---|---|---|

| Environmental Remediation | Electrochemical and photocatalytic degradation of the dye in wastewater. | BDD anodes are more efficient than DSA for oxidation. TiO₂ shows effectiveness in photocatalytic degradation. | researchgate.netnih.govresearchgate.net |

| Analytical Chemistry | Detection of heavy metals in water. | Can be used as a reagent for environmental monitoring. | |

| Biochemical Research | Investigation of biological activities and diagnostic potential. | Shows potential anti-viral properties and can be used to detect damaged tissue. | biosynth.com |

| Textile Dyeing | Improving dyeing processes for natural and synthetic fibers. | Forms strong, long-lasting bonds with fabrics like wool, silk, and nylon. | medchemexpress.comchemicalbook.com |

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

1058-92-0 |

|---|---|

分子式 |

C16H11ClN2NaO9S2 |

分子量 |

497.8 g/mol |

IUPAC名 |

disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11ClN2O9S2.Na/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22;/h1-6,20-22H,(H,23,24,25)(H,26,27,28); |

InChIキー |

NMLJHWJPQZYKCZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O.[Na] |

他のCAS番号 |

1058-92-0 |

同義語 |

Eriochrome Blue SE |

製品の起源 |

United States |

Spectroscopic Characterization and Theoretical Studies of Mordant Blue 13

UV-Visible Spectrophotometric Analysis of Mordant Blue 13

UV-Visible spectrophotometry is a key technique for characterizing Mordant Blue 13, offering insights into its electronic structure and concentration.

Determination of Absorption Maxima and Spectral Characteristics

The absorption spectrum of Mordant Blue 13 is characterized by distinct peaks in the visible region, which are indicative of its electronic transitions. Studies have reported varying absorption maxima (λmax), likely due to differences in solvent and pH conditions. In an aqueous solution, the λmax is noted to be around 580 nm. Other research indicates a λmax of 529 nm and 530 nm. internationaljournalcorner.comaatbio.com The dye exhibits maximum absorption in the visible region of the electromagnetic spectrum, specifically between 390 nm and 790 nm. internationaljournalcorner.com The absorption spectrum can be influenced by the formation of dye-metal complexes, leading to observable changes. ncsu.edu

Table 1: Reported Absorption Maxima (λmax) for Mordant Blue 13

| λmax (nm) | Solvent/Conditions | Source |

|---|---|---|

| 580 | Aqueous solution | |

| 529 | Not specified | internationaljournalcorner.com |

| 530 | Not specified | aatbio.com |

This table is interactive. Click on the headers to sort the data.

Molar Absorptivity Coefficient Determinations for Mordant Blue 13

The molar absorptivity coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. For Mordant Blue 13, a molar extinction coefficient of 20024 dm³·mol⁻¹·cm⁻¹ has been determined through the creation of a calibration curve. internationaljournalcorner.com This value is crucial for quantitative analysis, allowing for the determination of the dye's concentration in a solution using the Beer-Lambert law.

Analysis of Spectral Changes in Chemical Reaction Monitoring

The UV-Visible spectrum of Mordant Blue 13 is sensitive to its chemical environment, making it a useful indicator for monitoring chemical reactions. For instance, during photocatalytic degradation using TiO₂ catalysts, the decrease in the absorbance of Mordant Blue 13 at its λmax (529 nm) is monitored over time to determine the reaction rate. internationaljournalcorner.com Different TiO₂ catalysts, such as AV01 and PC500, show varying efficiencies in degrading the dye, which is reflected in the rate of change of its absorption spectrum. internationaljournalcorner.com Similarly, in electrochemical degradation processes, the changes in the UV-Vis absorbance spectra over time indicate the breakdown of the dye. researchgate.netresearchgate.net The degradation of the dye is often accompanied by a decrease in the main absorption band and can sometimes lead to the appearance of new bands corresponding to degradation products.

Solvation Behavior and Spectro-Structure Relationships of Azo Dyes (e.g., Mordant Black, Solochrome Dark Blue, and inferred for Mordant Blue 13)

The behavior of azo dyes in solution is significantly influenced by their interactions with solvent molecules. By studying similar azo dyes like Mordant Black and Solochrome Dark Blue, we can infer the likely solvation behavior of Mordant Blue 13.

Characterization of Solute-Solvent Interaction Mechanisms

The interactions between an azo dye and the surrounding solvent molecules can be categorized as non-specific (e.g., electrostatic, ion-dipole) and specific (e.g., hydrogen bonding). pcbiochemres.com The spectral behavior of dyes like Mordant Black and Solochrome Dark Blue is affected by the polarity and basicity of the solvent. pcbiochemres.comresearchgate.net For these dyes, ion-dipole interactions involving charged groups (like the sulfonate group present in Mordant Blue 13) and proton-donor-acceptor interactions with hydroxyl groups are identified as key mechanisms. pcbiochemres.comresearchgate.net The presence of azo and hydroxyl groups in Mordant Blue 13 suggests that it would also exhibit azo-hydrazone tautomerism, an equilibrium that is highly sensitive to the solvent's ability to donate or accept protons. ajol.infotandfonline.com

Preferential Solvation Phenomena in Mixed Solvent Systems

In mixed solvent systems, a phenomenon known as preferential solvation can occur, where the dye molecule is preferentially surrounded by one of the solvent components. researchgate.netajol.info Studies on Mordant Black and Solochrome Dark Blue in various aqueous-organic and mixed organic solvent systems have shown deviations from ideal solvation behavior, indicating preferential solvation. pcbiochemres.comresearchgate.net The composition of the solvent shell around the dye molecule is influenced by both solute-solvent and solvent-solvent interactions. nih.gov For azo dyes, the polarity of the solvent mixture is often the most significant factor determining the spectral shifts, with hydrogen bond acidity and basicity playing secondary roles. pcbiochemres.comresearchgate.net It is therefore inferred that in mixed solvent systems, Mordant Blue 13 would also exhibit preferential solvation, with its spectral properties being highly dependent on the composition and nature of the surrounding solvent molecules.

Application of Linear Solvation Energy Relationships

The interaction between a solute and its surrounding solvent molecules can significantly influence its chemical and physical properties, including its light absorption characteristics. This phenomenon, known as solvatochromism, is particularly relevant for dyes like Mordant Blue 13. The study of these interactions can be quantified using Linear Solvation Energy Relationships (LSERs), which correlate a solvent-dependent property (like the maximum absorption wavelength) with empirical solvent parameters. diva-portal.org

A widely used LSER model is the Kamlet-Taft equation, which dissects solute-solvent interactions into three main components: solvent hydrogen-bond acidity (α), hydrogen-bond basicity (β), and dipolarity/polarizability (π*). pcbiochemres.com The relationship is expressed through a multiparametric equation:

ET = ETo + aα + bβ + pπ*

Here, ET represents the molar transition energy of the dye in a given solvent, ETo is the energy in a reference state, and the coefficients a, b, and p quantify the sensitivity of the dye's transition energy to the solvent's acidity, basicity, and polarity, respectively. pcbiochemres.com

For azo dyes structurally similar to Mordant Blue 13, such as Mordant Black, studies have shown that in various pure solvents, the spectral behavior is influenced by the polarity and basicity of the solvent environment. pcbiochemres.compcbiochemres.com In aqueous-alcoholic mixtures, solvent polarity often emerges as the most significant factor determining the spectral shifts, with solvent acidity and basicity playing secondary roles. pcbiochemres.com For instance, as the solvent polarity increases, a bathochromic shift (a shift to a longer wavelength) in the main visible absorption band is typically observed. pcbiochemres.com This is attributed to the stabilization of the more polar excited state relative to the ground state.

Table 1: Illustrative Solvatochromic Data and Kamlet-Taft Parameters for a Structurally Similar Azo Dye

| Solvent | π* (Polarity/Polarizability) | α (H-Bond Acidity) | β (H-Bond Basicity) | λmax (nm) | ET (kcal/mol) |

| Carbon Tetrachloride | 0.28 | 0.00 | 0.10 | 520 | 55.0 |

| Ethanol | 0.54 | 0.86 | 0.75 | 530 | 53.9 |

| Methanol | 0.60 | 0.98 | 0.66 | 565 | 50.6 |

| N,N-Dimethylformamide (DMF) | 0.88 | 0.00 | 0.69 | 590 | 48.5 |

| Water | 1.09 | 1.17 | 0.47 | 575 | 49.7 |

Note: Data presented is based on findings for Mordant Black, a structurally related azo dye, to illustrate the principles of LSER. pcbiochemres.comresearchgate.net λmax and ET values are representative.

Quantum Chemical Calculations and Spectroscopic Correlations (General academic methodology applied to such compounds)

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and spectroscopic properties of complex organic molecules like Mordant Blue 13. nrel.gov Methodologies based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to model the behavior of azo dyes with a high degree of accuracy. acs.orgresearchgate.net

The general academic approach involves several key steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the dye molecule. This is achieved by minimizing the molecule's energy with respect to all geometric parameters. figshare.com For azo dyes, this process is critical for studying the potential for azo-hydrazone tautomerism, where the molecule can exist in two different isomeric forms. DFT calculations can predict the relative energies of these tautomers, indicating which form is more stable and likely to be predominant in a given phase. acs.orgemerald.com For many related hydroxy-substituted azo dyes, the hydrazone form is found to be energetically more favorable. acs.orgnih.gov

Vibrational Analysis: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental FT-IR and Raman spectra, specific peaks can be assigned to the stretching and bending of particular functional groups (e.g., -N=N-, C=O, S=O) within the molecule. acs.orgnih.gov

Electronic Spectra Simulation: The electronic absorption spectrum (UV-Vis) is simulated using TD-DFT. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide theoretical values for the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These calculated spectra are then compared with experimental data obtained from UV-Vis spectrophotometry (experimental λmax for Mordant Blue 13 has been reported at ~529-556 nm). internationaljournalcorner.comtcichemicals.com A good correlation between the theoretical and experimental spectra validates the computational model and allows for the assignment of observed absorption bands to specific electronic transitions, such as the characteristic n → π* and π → π* transitions of the azo chromophore. pcbiochemres.com

Solvent Effects: To more accurately replicate experimental conditions, computational models often incorporate the effect of a solvent using approaches like the Polarizable Continuum Model (PCM). figshare.com This method simulates the solvent as a continuous dielectric medium, allowing for the study of solvatochromic shifts and providing a more refined correlation with spectra measured in solution.

Through this combination of quantum chemical calculations and experimental spectroscopy, a comprehensive understanding of the structure-property relationships of Mordant Blue 13 can be achieved.

Table 2: Typical Quantum Chemical Methods in Azo Dye Analysis

| Computational Method | Basis Set | Application | Typical Output |

| Density Functional Theory (DFT) | 6-31G(d,p), def2-TZVP | Geometry optimization, Tautomer stability analysis, Vibrational frequency calculation | Optimized 3D coordinates, Relative energies of tautomers, IR/Raman frequencies |

| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p), B3LYP | Simulation of UV-Vis absorption spectra | Excitation energies, Oscillator strengths, λmax values |

| Polarizable Continuum Model (PCM) | (Used with DFT/TD-DFT) | Simulation of solvent effects on structure and spectra | Solvatochromic shifts, Stabilized molecular energies in solution |

Note: This table represents common methodologies applied in the computational study of organic dyes. nrel.govresearchgate.netfigshare.commdpi.com

Interactions and Coordination Chemistry of Mordant Blue 13

Metal Complexation Mechanisms of Mordant Blue 13

The chemical structure of Mordant Blue 13 is central to its ability to form stable complexes with metal ions. The molecule contains azo (-N=N-) and hydroxyl (-OH) groups which are crucial for binding to metal ions. These groups act as electron donors, forming coordination bonds with polyvalent metal cations. researchgate.net This process, known as chelation, results in the formation of a stable, colored metal-dye complex. The sulfonic acid (-SO₃H) substituents in its structure enhance its solubility in water and its affinity for metal ions like chromium (Cr³⁺) and aluminum (Al³⁺).

The formation of these complexes is a form of Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron acceptor) and the dye molecule, with its electron-donating groups, acts as a Lewis base. libretexts.org The resulting coordination complexes are often insoluble in water, a key property for their function in dyeing. researchgate.net Computational modeling techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to predict the interaction mechanisms and stability of these dye-metal complexes.

Mordanting Mechanisms with Textile Substrates

Mordanting is a process that uses a substance, typically a metallic salt, to fix a dye to a textile fiber. inflibnet.ac.inmdpi.com Mordant Blue 13, as its name suggests, is a mordant dye, meaning it requires a mordant to bind effectively to fabrics like cotton, wool, and silk. guidechem.commedchemexpress.com The mordant, often a salt of aluminum, chromium, or iron, acts as a link between the dye and the fiber. researchgate.netutas.edu.au

The mechanism involves the mordant first binding to the textile substrate. For protein fibers like wool and silk, which are amphoteric, the metal ions can interact with the functional groups present in the protein structure. aidic.it For cellulosic fibers like cotton, which have a lower affinity for many dyes, a pre-treatment with a substance high in tannins is often used to aid the binding of the metallic mordant. inflibnet.ac.innih.gov

Once the mordant is affixed to the fiber, the textile is then introduced to the dye bath. The Mordant Blue 13 molecules then form coordination complexes with the metal ions already bound to the fabric. researchgate.net This creates a large, insoluble dye-metal-fiber complex that is firmly attached to the textile, resulting in a colored fabric with good fastness properties. researchgate.netguidechem.com The process can be carried out in three ways: pre-mordanting (mordant first, then dye), simultaneous or meta-mordanting (mordant and dye together), and post-mordanting (dye first, then mordant). inflibnet.ac.inijsrp.org

Influence of Metal Ions on Dyeing Characteristics and Substrate Affinity

The choice of metal ion used as a mordant significantly influences the final color and fastness properties of the dyed textile. Different metal ions can produce a spectrum of shades from a single dye. researchgate.net For instance, studies have shown that with Mordant Blue 13, iron (Fe²⁺) can produce a greater depth of shade compared to aluminum (Al³⁺). researchgate.net This is attributed to the ability of transition metals like iron, with their empty d-orbitals, to participate in backbonding, which can enhance the photostability of azo dyes. researchgate.net

The strength of the coordination bond formed between the dye, mordant, and fiber also affects the fastness properties. hrpub.org Stronger complexes lead to better wash and light fastness. researchgate.net The order of coordination bond strength for some common mordants has been observed as iron > copper > tin > alum. hrpub.org Metal ions also impact the brightness of the shade, with stronger dye-mordant-fiber interactions generally leading to lower brightness. hrpub.org

The table below summarizes the effect of different metal ions on the dyeing characteristics of textiles with mordant dyes.

| Metal Ion | Typical Effect on Shade | Influence on Fastness | Reference |

| Aluminum (Al³⁺) | Often produces brighter shades. | Good fastness, but may be less than heavier metals. | researchgate.nethrpub.org |

| Iron (Fe²⁺/Fe³⁺) | Tends to produce darker, "saddened" shades. | Excellent fastness due to strong complex formation. | researchgate.nethrpub.org |

| Copper (Cu²⁺) | Can produce a range of shades, often enhancing blue and green tones. | Good fastness properties. | hrpub.org |

| Chromium (Cr³⁺) | Historically used for deep, fast colors, especially on wool. | Excellent wash and light fastness. | researchgate.net |

| Tin (Sn²⁺) | Can brighten colors significantly. | May sometimes negatively impact lightfastness. | hrpub.org |

Interactions of Mordant Blue 13 with Biological Matrices for Staining

In histology, Mordant Blue 13 and similar dyes are used to stain cellular structures, enhancing contrast for microscopic examination. The mechanism is analogous to textile dyeing, where a metal ion, typically iron (Fe³⁺) or aluminum (Al³⁺), acts as a mordant. sci-hub.se The tissue is often pre-treated with a solution of the metal salt.

The metal ions bind to specific tissue components, particularly those with a net negative charge, such as the phosphate (B84403) groups of nucleic acids in the cell nucleus. biologists.com When the dye is applied, it forms a "lake" (a dye-mordant complex) which then binds to the mordanted tissue components. utas.edu.auimrpress.com This results in selective staining. For example, using a ferric ion mordant, Mordant Blue 13 can produce a selective blue coloration of cell nuclei. sci-hub.seresearchgate.net

The binding forces involved include initial electrostatic attraction between the positively charged dye-mordant complex and negatively charged tissue sites, which can then be replaced by more stable covalent bonds. biologists.comnih.gov The selectivity of the stain is often controlled more by the choice of mordant than the dye itself. utas.edu.au Factors such as the pH of the staining solution, temperature, and dye concentration also play a crucial role in the staining outcome. utas.edu.au

Chelation Chemistry in Analytical Quantification Methodologies (e.g., Calcium, Iron(III))

The ability of Mordant Blue 13 and related compounds to form colored complexes with specific metal ions is exploited in analytical chemistry for their quantification. This application relies on the principles of spectrophotometry and complexometric titration.

For instance, a similar mordant dye, Mordant Blue 9, has been used for the spectrophotometric determination of iron (III). researchgate.netresearchgate.nettiu.edu.iq In this method, the dye forms a stable, colored complex with Fe(III) ions in a solution at a specific pH. researchgate.nettiu.edu.iq The intensity of the color, which is proportional to the concentration of the iron-dye complex, is measured using a spectrophotometer. According to Beer's law, the absorbance of the solution at a specific wavelength is directly related to the concentration of the analyte, allowing for its quantification. researchgate.nettiu.edu.iq

Similarly, Mordant Blue 13 has been used as an indicator in the complexometric titration of calcium. iosrjournals.org In this technique, a solution containing calcium ions is titrated with a chelating agent like EDTA. Near the endpoint of the titration, the indicator, which is initially complexed with a small amount of the calcium, is displaced by the stronger chelating agent (EDTA), resulting in a distinct color change that signals the completion of the reaction.

Environmental Remediation and Degradation Studies of Mordant Blue 13

Photocatalytic Degradation Processes for Mordant Blue 13

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate reactive radicals upon exposure to light, leading to the degradation of organic pollutants. researchgate.net

Titanium dioxide (TiO₂) is a widely used semiconductor photocatalyst due to its high photoactivity, chemical stability, low cost, and minimal toxicity. mdpi.com Studies have investigated the efficacy of various commercial TiO₂ catalysts for the degradation of Mordant Blue 13. researchgate.netinternationaljournalcorner.com In one such study, thin films of five different commercial TiO₂ powders were prepared and their photocatalytic activity was assessed. researchgate.netinternationaljournalcorner.comresearchgate.net The results showed that all tested TiO₂ catalysts were effective in degrading the dye under UV irradiation. researchgate.net The photocatalyst AV01 demonstrated the highest degradation rate, being 35.6% more effective than the least active catalysts, PC 500 and S7001. internationaljournalcorner.comresearchgate.net The photocatalytic activity for degrading Mordant Blue 13 followed the order: AV01 > PC 100 > P25 > S7001 > PC 500. internationaljournalcorner.com

Table 1: Photocatalytic Degradation Rates of Mordant Blue 13 with Various Commercial TiO₂ Catalysts

| TiO₂ Catalyst (Manufacturer) | Degradation Rate (mol⁻¹·h⁻¹·W⁻¹) |

|---|---|

| AV01 (Precheza) | 1.88 × 10⁻⁵ |

| PC 100 (Millenium) | 1.79 × 10⁻⁵ |

| P25 (Degussa) | 1.53 × 10⁻⁵ |

| S7001 (Eurosupport) | 1.22 × 10⁻⁵ |

| PC 500 (Millenium) | 1.21 × 10⁻⁵ |

The efficiency of the photocatalytic degradation of Mordant Blue 13 is significantly influenced by UV irradiation parameters. The process is initiated when the TiO₂ semiconductor absorbs photons with energy equal to or greater than its band gap, which typically requires UV light of wavelengths below 400 nm. researchgate.netinternationaljournalcorner.commdpi.com Studies on Mordant Blue 13 have utilized UV lamps emitting light in the 320-400 nm range, with a maximum wavelength at 355 nm. researchgate.netinternationaljournalcorner.com

Key parameters that affect degradation efficiency include:

Irradiation Time: Longer exposure to UV light is generally required to achieve complete mineralization of the dye. internationaljournalcorner.com In typical experiments, changes in dye concentration are monitored over periods of up to 120 minutes. researchgate.net

pH of the Solution: The pH can influence the surface charge of the photocatalyst and the chemical form of the dye, thereby affecting the adsorption and subsequent reaction rates. mdpi.com

Light Intensity: Higher light intensity generally leads to a faster rate of electron-hole pair generation in the semiconductor, which can increase the degradation rate, up to a certain point where other factors become limiting. scilit.com

The kinetics of photocatalytic degradation are often modeled to understand the reaction rates and pathways. For many organic pollutants, the degradation process can be described by pseudo-first-order kinetics, particularly when the pollutant concentration is low. mdpi.comnih.gov This model implies that the rate of degradation is directly proportional to the concentration of the dye. The linear decrease in Mordant Blue 13 concentration observed over time on several TiO₂ catalysts supports this type of kinetic behavior, allowing for straightforward calculation of degradation rates. internationaljournalcorner.com

Electrochemical Degradation Methods for Mordant Blue 13

Electrochemical degradation is another powerful AOP that uses an electric current to drive oxidation reactions, mineralizing organic pollutants. jmaterenvironsci.com This method is considered environmentally clean and has significant advantages, such as high degradation efficiency and operation under moderate temperature and pressure. nih.govjmaterenvironsci.com

The choice of anode material is critical to the efficiency of the electrochemical oxidation process. jmaterenvironsci.com Boron-doped diamond (BDD) and dimensionally stable anodes (DSA) are two advanced materials studied for the degradation of Mordant Blue 13. nih.gov

Boron-Doped Diamond (BDD) Anodes: BDD electrodes are known for their ability to generate a significant amount of highly reactive hydroxyl radicals on their surface. jmaterenvironsci.com This leads to very high efficiency in decolorization and mineralization of organic pollutants. jmaterenvironsci.com

Dimensionally Stable Anodes (DSA): DSAs, such as those made from mixed oxides of ruthenium and titanium (Ti/Ru₀.₃Ti₀.₇O₂), are also used for wastewater treatment. nih.govnih.gov They can promote the electrogeneration of active chlorine species when chloride is present, which aids in degradation. nih.gov

A comparative study on the electrooxidation of Mordant Blue 13 found that the BDD anode was significantly more efficient than the DSA. nih.gov The decolorization process followed pseudo-first-order reaction kinetics for both anodes, but the apparent rate constant was substantially higher for the BDD electrode. nih.gov

Table 2: Comparison of BDD and DSA Anodes for Mordant Blue 13 Decolorization

| Anode Material | Apparent Rate Constant Range (k_app, min⁻¹) | Efficiency |

|---|---|---|

| Boron-Doped Diamond (BDD) | 7.36 × 10⁻² to 4.39 × 10⁻¹ | More efficient for color and COD removal |

| Dimensionally Stable Anode (DSA) | 9.2 × 10⁻³ to 2.11 × 10⁻² | Less efficient than BDD |

The degradation of pollutants during electrochemical oxidation occurs through the action of powerful reactive species generated in the system. researchgate.net

Hydroxyl Radicals (•OH): On BDD anodes, water is discharged to form hydroxyl radicals that are physisorbed onto the surface. researchgate.net These radicals are extremely powerful, non-selective oxidants that can react with and mineralize organic compounds like Mordant Blue 13. researchgate.netresearchgate.net

Sulfate (B86663) Radicals (SO₄⁻•): When the electrolysis is performed in a sulfate-containing medium, sulfate radicals can also be generated. nih.gov Research has shown an enhanced rate of both color and Chemical Oxygen Demand (COD) removal for Mordant Blue 13 degradation using a BDD anode in sulfate solutions. nih.govresearchgate.net This suggests that both hydroxyl and sulfate radicals contribute to the oxidation process. nih.govresearchgate.net Sulfate radicals possess a high oxidation potential, a longer half-life compared to hydroxyl radicals, and are effective over a wide pH range, making them highly efficient for dye degradation. researchgate.net

The combined action of these reactive species leads to the breakdown of the complex azo dye structure, resulting in decolorization and eventual mineralization into carbon dioxide, water, and inorganic ions. nih.gov

Influence of Electrolysis Parameters and Water Matrix Effects on Degradation

The electrochemical degradation of Mordant Blue 13 is significantly influenced by a variety of operational parameters and the composition of the water matrix. nih.gov Key parameters that affect the degradation rate, current efficiency, and energy consumption include current density, initial dye concentration, electrolysis time, and pH. nih.gov

The nature of the anode material is a critical factor. Boron-doped diamond (BDD) anodes have demonstrated higher efficiency in oxidizing Mordant Blue 13 compared to dimensionally stable anodes (DSA), such as Ti/Ru0.3Ti0.7O2. nih.gov The enhanced performance of BDD is attributed to its ability to generate highly reactive hydroxyl radicals (•OH) and, in the presence of sulfate ions, sulfate radicals (SO₄⁻•), which are powerful oxidizing agents. nih.gov

The composition of the water matrix, including the presence of inorganic ions, mordant salts, and surfactants, can have a pronounced effect on the degradation process. Studies conducted in various water matrices such as distilled water, hot tap water, and simulated wastewaters have shown that inorganic ions and surfactants can decelerate the decay of Chemical Oxygen Demand (COD). nih.gov However, the effect on the discoloration process can vary depending on the specific components of the matrix. For instance, the presence of bicarbonate ions can accelerate the degradation of some hydrophilic compounds. nih.gov In contrast, chloride ions can scavenge photogenerated holes, which can either inhibit or, at certain concentrations, enhance the degradation process. mdpi.com

The table below summarizes the influence of various parameters on the electrochemical degradation of Mordant Blue 13.

| Parameter | Effect on Degradation | Reference |

| Anode Material | BDD anodes show higher efficiency than DSA for both color and COD removal. | nih.gov |

| Current Density | Influences the rate of degradation and energy consumption. | nih.gov |

| Initial Dye Concentration | Affects the degradation rate and overall efficiency. | nih.gov |

| pH | Can alter the surface charge of the dye molecule and the efficiency of radical generation. | nih.gov |

| Water Matrix | Inorganic ions, mordant salts, and surfactants in simulated effluents can slow down COD decay. | nih.gov |

Reaction Kinetics and Current Efficiency Analysis

The electrochemical decolorization of Mordant Blue 13 has been found to follow pseudo-first-order reaction kinetics. nih.gov The apparent rate constant for this process varies significantly depending on the anode material and the electrolysis conditions. For BDD anodes, the rate constant has been reported to be in the range of 7.36 × 10⁻² min⁻¹ to 4.39 × 10⁻¹ min⁻¹, while for DSA, it is considerably lower, ranging from 9.2 × 10⁻³ min⁻¹ to 2.11 × 10⁻² min⁻¹. nih.gov

Current efficiency, a measure of how effectively the electrical charge is used to degrade the pollutant, is also a critical parameter in electrochemical treatment. The BDD electrode has been shown to be more efficient than the DSA in oxidizing the Mordant Blue 13 dye across all tested water matrices. nih.gov This higher efficiency translates to lower specific energy consumption for the BDD electrode under various experimental conditions. nih.gov

The following table provides a comparative overview of the reaction kinetics for different anode materials.

| Anode Material | Apparent Rate Constant (min⁻¹) | Kinetic Model | Reference |

| Boron-Doped Diamond (BDD) | 7.36 × 10⁻² - 4.39 × 10⁻¹ | Pseudo-first-order | nih.gov |

| Dimensionally Stable Anode (DSA) | 9.2 × 10⁻³ - 2.11 × 10⁻² | Pseudo-first-order | nih.gov |

Bioremediation and Biodegradation Potentials of Azo Dyes (e.g., Mordant Black 11 and related structures)

Bioremediation offers a cost-effective and environmentally friendly approach to treating azo dye-contaminated effluents. mdpi.comtandfonline.com Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade these complex synthetic molecules. nih.govresearchgate.net The process typically involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which are then further degraded, often under aerobic conditions. mdpi.comaalto.fi

Microbial Decolorization and Biotransformation Studies

Numerous studies have investigated the potential of various microbial strains to decolorize azo dyes structurally similar to Mordant Blue 13, such as Mordant Black 11. For instance, Klebsiella pneumoniae MB398 has been shown to efficiently decolorize Mordant Black 11, achieving up to 75.35% decolorization after 72 hours of incubation under acidic conditions (pH 6.0). nih.govresearchgate.net Similarly, Bacillus subtilis MB378 exhibited 75.23% decolorization of Mordant Black 11 within 48 hours in a glucose-supplemented medium. tandfonline.com

The efficiency of microbial decolorization is influenced by several environmental factors, including pH, temperature, initial dye concentration, and the presence of co-substrates and heavy metals. nih.govtandfonline.com For example, Klebsiella pneumoniae MB398 showed optimal growth and decolorization at a pH of 6.0. nih.govresearchgate.net A decline in decolorization rates has been observed at higher dye concentrations, which may be attributed to the inhibitory effects of the dye on bacterial growth. nih.gov

The table below presents findings from microbial decolorization studies on Mordant Black 11.

| Microbial Strain | Decolorization Efficiency (%) | Incubation Time (h) | Optimal pH | Reference |

| Klebsiella pneumoniae MB398 | 75.35 | 72 | 6.0 | nih.govresearchgate.net |

| Bacillus subtilis MB378 | 75.23 | 48 | 8.0 | tandfonline.com |

| Staphylococcus sp. MB377 | 76.12 | Not Specified | Acidic | tandfonline.com |

Environmental Fate and Degradation Product Analysis

A significant concern with the biodegradation of azo dyes is the formation of intermediate degradation products, particularly aromatic amines, which can be more toxic than the parent dye compound. tandfonline.comgsconlinepress.comresearchgate.net Therefore, a complete analysis of the degradation pathway and the final byproducts is crucial to assess the environmental safety of the bioremediation process.

Analytical techniques such as UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to identify the metabolites formed during biotransformation. nih.govresearchgate.net For example, GC-MS analysis of Mordant Black 11 degradation by Klebsiella pneumoniae MB398 revealed the formation of several novel metabolites, including phenol, 2,4-bis(1,1-dimethylethyl), and 1-naphthol. nih.govresearchgate.net The identification of these products allows for the projection of possible metabolic pathways for the dye's breakdown. nih.gov The ultimate goal of bioremediation is the complete mineralization of the dye into non-toxic substances like carbon dioxide and water. nih.gov

Comparative Analysis of Diverse Degradation Methodologies for Mordant Blue 13

Several degradation methodologies have been investigated for the treatment of Mordant Blue 13, each with its own set of advantages and limitations. These methods primarily fall into the categories of advanced oxidation processes (AOPs), biological treatments, and physical methods.

Advanced Oxidation Processes (AOPs) , such as electrochemical oxidation and photocatalysis, are highly effective in degrading the complex aromatic structure of Mordant Blue 13. nih.govresearchgate.net

Electrochemical oxidation using BDD anodes has shown high efficiency in both decolorization and COD removal. nih.gov

Photocatalysis using TiO₂ semiconductor photocatalysts under UV irradiation has also proven effective in degrading Mordant Blue 13. researchgate.netinternationaljournalcorner.cominternationaljournalcorner.com The rate of degradation is dependent on the type of TiO₂ catalyst used. internationaljournalcorner.cominternationaljournalcorner.com

Biological treatments , as discussed in the previous section, utilize microorganisms to break down the dye. While cost-effective and environmentally friendly, they can be slower and may lead to the formation of toxic intermediates if not properly managed. mdpi.comtandfonline.com

Physical methods like adsorption can effectively remove the dye from water. researchgate.net However, they primarily transfer the pollutant from the liquid phase to a solid phase, creating a secondary waste disposal problem. nih.gov

A comparative analysis suggests that AOPs offer a more rapid and complete degradation of Mordant Blue 13, but they can be more energy-intensive and costly. Biological methods are a more sustainable option, but their efficiency can be influenced by various environmental factors.

Strategies for Effluent Treatment and Dye Removal from Aqueous Systems

A variety of strategies are available for the treatment of effluents containing Mordant Blue 13 and other azo dyes, often involving a combination of physical, chemical, and biological methods to achieve high removal efficiency. csuohio.edumdpi.com

Electrochemical Methods : As detailed earlier, electrochemical oxidation with BDD anodes is a powerful technique for the complete destruction of Mordant Blue 13. nih.gov

Photocatalytic Degradation : The use of semiconductor photocatalysts like TiO₂ under UV light can effectively degrade the dye. researchgate.netinternationaljournalcorner.cominternationaljournalcorner.com

Coagulation and Flocculation : These conventional methods can be used to remove a portion of the dye, but often have mediocre results for soluble dyes. p2infohouse.org

Adsorption : Using various adsorbents, including activated carbon and low-cost agricultural waste, can effectively remove dyes from wastewater. researchgate.netnih.gov

Bioremediation : Employing microbial consortia in bioreactors can lead to efficient decolorization and degradation of azo dyes. sciepub.comfrontiersin.org

Membrane Filtration : Technologies like reverse osmosis and nanofiltration can be used to separate dyes from the effluent. csuohio.edumdpi.com

Integrated Approaches : Combining different methods, such as sequential photocatalytic oxidation and membrane filtration, can lead to complete decolorization and a significant reduction in organic content. mdpi.com

The choice of the most appropriate treatment strategy depends on factors such as the concentration of the dye, the volume of the effluent, the required level of treatment, and economic considerations.

Advanced Applications in Materials and Biosciences Research Involving Mordant Blue 13

Applications in Textile Science and Engineering

Mordant Blue 13 is extensively utilized in the textile industry for dyeing various fibers, offering a desirable navy blue color. worlddyevariety.com Its effectiveness stems from its ability to form strong complexes with metal ions, which act as mordants to fix the dye to the fabric. medchemexpress.comalfagen.com.trmedchemexpress.com

Dyeing of Natural and Synthetic Fibers with Mordant Blue 13

Mordant Blue 13 is primarily used for dyeing natural protein fibers such as wool and silk. worlddyevariety.comdyestuffscn.comchemicalbook.comdychemco.com It is also effective on some synthetic fibers like nylon. worlddyevariety.comdyestuffscn.comdychemco.com Research has also explored its application on cellulosic fibers like cotton, which typically have low affinity for mordant dyes. ncsu.eduresearchgate.net Studies have shown that with appropriate mordanting techniques, acceptable color shades can be achieved on cotton. researchgate.net The dye is soluble in water, with a solubility of 50 g/L at 80°C, which facilitates its use in aqueous dyeing processes. worlddyevariety.comchemicalbook.com

The application methods for Mordant Blue 13 on textiles are versatile and include exhaustion dyeing, direct printing, and electrochemical dyeing. worlddyevariety.commedchemexpress.comalfagen.com.trmedchemexpress.comdyestuffscn.comdychemco.com

Table 1: Fiber Dyeing Applications of Mordant Blue 13

| Fiber Type | Common Application | Reference |

|---|---|---|

| Natural Fibers | ||

| Wool | Yes | worlddyevariety.commedchemexpress.comalfagen.com.trmedchemexpress.comdyestuffscn.comchemicalbook.comdychemco.combiosynth.com |

| Silk | Yes | worlddyevariety.commedchemexpress.comalfagen.com.trmedchemexpress.comdyestuffscn.comchemicalbook.comdychemco.com |

| Cotton | Research Application | medchemexpress.comalfagen.com.trmedchemexpress.comncsu.eduresearchgate.net |

| Synthetic Fibers |

Optimization of Dyeing Processes for Enhanced Performance

Optimizing the dyeing process is crucial for achieving desired color depth, fastness, and reproducibility. Research has focused on various parameters, including the choice of mordant, dyeing time, temperature, and dye bath concentration. ncsu.eduresearchgate.net

A key area of optimization involves the mordanting method. Common mordants used with Mordant Blue 13 include aluminum and iron salts. researchgate.net The application of the mordant can occur before (pre-mordanting), during (meta-mordanting/simultaneous), or after (post-mordanting) the dyeing step. ijsrp.orgtandfonline.com Studies have shown that a two-step/two-bath process, where the fabric is treated with the mordant before dyeing, can significantly enhance color fastness on cotton. researchgate.net The concentration of the mordant is another critical factor; for instance, a 2–5% w/v concentration of aluminum potassium sulfate (B86663) is often used to avoid over-saturation.

The pH of the dye bath also plays a significant role. For example, in the dyeing of cotton with natural dyes, which shares procedural similarities, adjusting the pH can significantly affect the color outcome. tandfonline.com The dyeing temperature and duration are also optimized to ensure maximum dye uptake and fixation. ncsu.eduijcrt.org

Combination Dyeing with Other Colorants and Mordants

To expand the available color palette and potentially improve certain properties, Mordant Blue 13 can be used in combination with other dyes and mordants. researchgate.net Research has explored the combination of Mordant Blue 13 with natural dyes to achieve unique shades on cotton. researchgate.net For instance, it has been studied in combination with natural dyes like logwood and Osage orange. researchgate.net

The choice of mordant also influences the final color. Different metal ions can produce different shades with the same dye. For example, in a study comparing mordant dyes on cotton, it was found that Fe²⁺ gave a greater depth of shade than Al³⁺ with Mordant Blue 13. researchgate.net This interaction between the dye, mordant, and fiber allows for a wide range of color possibilities.

Evaluation of Color Fastness Properties in Dyed Fabrics

Color fastness is a critical quality parameter for dyed textiles, indicating the resistance of the color to various environmental factors. Mordant Blue 13 generally provides good to excellent fastness properties, particularly on wool.

Standardized tests are used to evaluate different aspects of color fastness:

Light Fastness: Measures the resistance of the dye to fading when exposed to light. Mordant Blue 13 has a high lightfastness rating of 6-7 on the ISO 105-B02 scale.

Wash Fastness: Assesses the color's resistance to washing. It demonstrates good wash fastness. guidechem.com

Rubbing (Crocking) Fastness: Evaluates the transfer of color from the fabric surface to another surface by rubbing.

Perspiration Fastness: Tests the color's resistance to human perspiration.

The table below summarizes the fastness ratings of Mordant Blue 13 on wool according to ISO and AATCC standards. worlddyevariety.com

Table 2: Color Fastness Properties of Mordant Blue 13 on Wool

| Fastness Test | ISO Standard Rating | AATCC Standard Rating |

|---|---|---|

| Ironing | 4-5 | 4 |

| Light | 6-7 | 6 |

| Fulling | 4 | 3 |

| Perspiration | 4 | 5 |

| Soaping | 5 | 4 |

| Water | 5 | 5 |

| Alkali | 5 | - |

Ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Applications in Biological Staining and Microscopy

Beyond textiles, Mordant Blue 13 serves as a vital stain in biological research, enabling the visualization of cellular structures under a microscope.

Research Methodologies for Visualizing Cellular Structures with Mordant Blue 13

In histology, Mordant Blue 13 is used as a staining agent to enhance the visibility of cellular components. The staining process typically involves a mordanting step, where tissue sections are pre-treated with metal salts, such as aluminum (Al³⁺) or iron (Fe³⁺) salts. This forms a stable dye-metal complex that binds to specific tissue components, allowing them to be distinguished under a microscope.

Mordant Blue 13 has been identified as a successful substitute for Hematoxylin in some staining protocols, often used in conjunction with ferric salts for demonstrating muscle striations and other elements. stainsfile.com The principle behind its use is similar to other mordant dyes in histology, where the mordant acts as a bridge between the dye and the tissue component, strengthening the bond and influencing the final color. leicabiosystems.com

The selection of the mordant and the staining protocol can be adjusted to target specific cellular structures. For example, in some procedures, the mordant and dye are applied sequentially, while in others, a pre-formed dye-mordant complex is used. stainsfile.com

Role in Histological and Cytological Research

Mordant Blue 13 serves as a significant staining agent in the fields of histology and cytology, where it is used to enhance the visualization of cellular structures under a microscope. As a vital stain, its application is crucial for diagnostic and research purposes, allowing for detailed observation of tissue morphology and cellular components. The dye's effectiveness stems from its ability to form stable complexes with metal ions, which then bind to specific tissue elements, thereby increasing contrast.

The staining mechanism typically involves a mordanting process, where tissue sections are pre-treated with a metal salt. Ions such as aluminum (Al³⁺) or iron (Fe³⁺) are commonly used as mordants. researchgate.net These metal ions form a bridge between the dye molecule and the tissue components, creating a stable, colored lake that highlights specific structures. researchgate.net For instance, when complexed with chromium, it can selectively stain certain cellular elements. This binding affinity is essential for differentiating various components within a tissue sample. researchgate.net Research has also pointed to its use in specialized cytological applications, such as the staining of plant chromosomes. researchgate.net

The table below summarizes key aspects of Mordant Blue 13's application in histological staining.

| Application Area | Staining Mechanism | Common Mordants | Target Structures |

| General Histology | Forms stable dye-metal complexes with tissue components. | Aluminum (Al³⁺), Iron (Fe³⁺) researchgate.net | General cellular structures, enhancing morphological detail. |

| Diagnostics | Enhances contrast for the observation of tissue morphology. | Metal ions like Cr³⁺, Al³⁺, Fe³⁺ researchgate.net | Cellular components for disease diagnosis. |

| Cytology | Binds to specific cellular components, such as chromosomes. researchgate.net | Metal ions | Chromosomes, other specific organelles. researchgate.net |

Role in Environmental Analytical Chemistry

Mordant Blue 13 plays a dual role in environmental science. While its presence in industrial effluents is a concern due to its composition as an azo dye, it is also utilized as a reagent in analytical chemistry for environmental monitoring. researchgate.net

The compound is employed in water quality analysis as a reagent for the detection of heavy metal contamination. Its ability to form distinct, colored complexes with various metal ions allows it to serve as an indicator for the presence of these pollutants in water samples. This application is critical for monitoring industrial wastewater and protecting aquatic ecosystems from the harmful effects of heavy metal pollution. researchgate.net

The textile industry is a major source of dye effluents, which often contain residual mordants, including heavy metals like chromium and copper. researchgate.netemerald.com Analytical methods using reagents like Mordant Blue 13 help in assessing the levels of these contaminants before the water is discharged into the environment. However, it is important to note that the azo groups (-N=N-) present in the dye's structure make it resistant to biodegradation, posing its own environmental challenges. Studies have explored advanced oxidation processes, such as using boron-doped diamond electrodes, for the effective degradation of Mordant Blue 13 in wastewater. researchgate.net

The complex-forming property of Mordant Blue 13 is harnessed in spectrophotometric assays for the quantitative determination of specific metal ions. When the dye binds with a metal ion, it forms a colored complex, and the intensity of the color is directly proportional to the concentration of the metal ion in the solution. tiu.edu.iq This relationship is described by the Beer-Lambert law.

While specific research detailing spectrophotometric assays for Mordant Blue 13 is limited, the principle is well-established for similar mordant dyes. For example, a study on the closely related Mordant Blue 9 demonstrated its use as a sensitive chromogenic reagent for the spectrophotometric determination of iron (Fe³⁺). tiu.edu.iq In that study, Mordant Blue 9 formed a stable 1:2 complex with iron at a specific pH, with a maximum absorbance at a particular wavelength (650 nm). tiu.edu.iq This allowed for the quantification of iron in trace amounts. tiu.edu.iq Given that Mordant Blue 13 is also an ortho, ortho'-bis-hydroxyazo ligand, it is expected to exhibit similar chromogenic behavior with various metal ions, making it a candidate for developing new spectrophotometric methods for environmental and industrial quality control. researchgate.net

The table below outlines the parameters for a hypothetical spectrophotometric assay based on the properties of similar mordant dyes.

| Parameter | Description |

| Principle | Formation of a colored complex between Mordant Blue 13 and a target metal ion. |

| Detection Method | Spectrophotometry (measuring absorbance at a specific wavelength, λmax). tiu.edu.iqinternationaljournalcorner.com |

| Quantification | Based on the Beer-Lambert law, where absorbance is proportional to concentration. tiu.edu.iq |

| Potential Analytes | Heavy metal ions such as Iron (Fe³⁺), Copper (Cu²⁺), Chromium (Cr³⁺). researchgate.nettiu.edu.iq |

| Application | Quantitative analysis of metal ions in water samples for environmental monitoring. |

Historical Context and Evolution of Mordant Dye Chemistry

Historical Role of Mordant Dyes in Textile Coloration

Mordant dyes have played a pivotal role in the history of textile coloration for millennia. alfa-chemistry.com Ancient civilizations in the Indus Valley, Egypt, and China utilized naturally occurring mordant dyes like madder, cochineal, and logwood in conjunction with mineral salts to achieve vibrant and lasting colors on fibers such as wool and silk. alfa-chemistry.com These early dyeing techniques were often closely guarded secrets. pressbooks.pub For centuries, dyers relied on a limited palette of colors derived from natural sources, the vibrancy and fastness of which were greatly enhanced by the use of mordants. historiclondontown.orgnih.gov The introduction of new natural dyes from the Americas, such as cochineal and logwood, expanded the range of available colors in Europe. faribaultmill.com

Evolution of Mordanting Agents and Techniques in Dyeing History

The earliest mordants were simple substances like salt, vinegar, natural alum, and even stale urine. faribaultmill.com Over time, a more sophisticated understanding of the chemical processes involved in dyeing led to the use of specific metallic salts. tonello.com Alum (aluminum potassium sulfate) was one of the most common and important mordants until the 18th century. encyclopedia.design Other metallic salts, including those of iron, copper, and tin, were also employed, each capable of producing different shades from the same dyestuff. encyclopedia.designwikipedia.org For instance, an iron mordant could produce deep blacks and purples, though it had the drawback of potentially damaging the fabric over time. encyclopedia.design

The methods of applying mordants also evolved, with three primary techniques being developed:

Pre-mordanting: The fabric is treated with the mordant before being introduced to the dye bath. wikipedia.orgunisel.edu.my

Meta-mordanting (or simultaneous mordanting): The mordant is added directly to the dye bath along with the fabric. wikipedia.orgunisel.edu.my

Post-mordanting: The fabric is dyed first and then treated with a mordant. wikipedia.orgunisel.edu.my

The choice of mordanting technique depends on the specific dye, fiber, and desired color outcome. wikipedia.org

Academic and Industrial Developments in Synthetic Mordant Dye Production

The 19th century marked a significant turning point in the history of dyes with the advent of synthetic chemistry. In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic dye, while attempting to synthesize quinine, opened the door to a new era of color. faribaultmill.comalfa-chemistry.com This was followed by the synthesis of alizarin, the red dye from the madder plant, in 1869, which was the first natural pigment to be synthetically duplicated. faribaultmill.commfa.org

These discoveries spurred intense research into the chemical structures of dyes and their interactions with fibers. nih.gov Chemists began to design and produce a vast array of synthetic dyes with improved properties, including a wider range of colors, greater consistency, and enhanced fastness. nih.govwearkent.com Synthetic mordant dyes, also known as chrome dyes, were developed from acid dyes and became particularly important for dyeing protein fibers like wool. blogspot.com These dyes possess groups that can coordinate with metal ions, typically chromium, to form a stable, insoluble complex within the fiber, resulting in excellent wash and light fastness. alfa-chemistry.comblogspot.com

Interplay between Synthetic Mordant Dyes and Natural Dye Research

The rise of synthetic dyes led to a decline in the use of natural dyes for large-scale industrial applications due to the formers' cost-effectiveness and reproducibility. wearkent.comscholarsresearchlibrary.com However, research into natural dyes did not cease. In fact, the study of natural dye structures often provided the foundation for the development of new synthetic dyes.

In recent years, there has been a renewed interest in natural dyes due to growing environmental concerns associated with the production and application of some synthetic dyes. nih.govscholarsresearchlibrary.com This has led to new research into sustainable and eco-friendly dyeing practices, including the use of bio-mordants derived from plants. nih.gov While synthetic dyes like Mordant Blue 13 continue to be used in specific applications due to their performance characteristics, the historical knowledge of natural dyeing and mordanting is informing modern efforts to create more environmentally benign coloration methods. alfa-chemistry.comdyestuffscn.com The interplay between the long tradition of natural dyeing and the advancements in synthetic dye chemistry continues to shape the field of textile coloration.

Future Research Directions and Challenges in Mordant Blue 13 Studies

Development of Novel and Sustainable Degradation Technologies for Mordant Blue 13

A primary challenge associated with Mordant Blue 13 is its persistence in the environment, as its complex aromatic structure and azo groups make it resistant to conventional biological wastewater treatment methods. internationaljournalcorner.com Research is therefore pivoting towards advanced oxidation processes (AOPs) and other novel technologies to achieve efficient degradation and mineralization.

Future research will likely focus on optimizing and scaling up these technologies. Key areas include:

Photocatalysis: Studies have demonstrated the efficacy of titanium dioxide (TiO₂) photocatalysts in degrading Mordant Blue 13 under UV irradiation. internationaljournalcorner.comresearchgate.net A significant research avenue is the development of visible-light-active photocatalysts to harness solar energy, making the process more sustainable and cost-effective. internationaljournalcorner.com Investigations into doping TiO₂ or creating composite materials to enhance photocatalytic activity are crucial. One study compared various commercial TiO₂ catalysts, highlighting the superior performance of the AV01 catalyst. internationaljournalcorner.com

| Catalyst | Manufacturer | Degradation Rate (mol·h⁻¹·W⁻¹) |

| AV01 | Precheza | 1.88 x 10⁻⁵ |

| P25 | Degussa | Higher than PC500, S7001 |

| PC100 | Millenium | - |

| S7001 | Eurosupport | 1.21 x 10⁻⁵ |

| PC500 | Millenium | 1.21 x 10⁻⁵ |

| Data sourced from a study on the photocatalytic degradation of Mordant Blue 13. internationaljournalcorner.com |

Electrochemical Oxidation: This has emerged as a highly effective method for degrading Mordant Blue 13. nih.govresearchgate.net The use of boron-doped diamond (BDD) anodes, in particular, has shown high efficiency in color and chemical oxygen demand (COD) removal. nih.gov Research indicates that the process involves not only hydroxyl radicals (•OH) but also sulfate (B86663) radicals (SO₄⁻•), which enhance degradation. nih.govresearchgate.net Future work should aim to reduce the energy consumption of these processes and investigate the degradation pathways and potential formation of toxic intermediates. nih.gov

| Anode Material | Apparent Rate Constant (k_app) (min⁻¹) | Conditions |

| Boron-Doped Diamond (BDD) | 7.36 x 10⁻² to 4.39 x 10⁻¹ | Dependent on electrolysis conditions |

| Dimensionally Stable Anode (DSA) | 9.2 x 10⁻³ to 2.11 x 10⁻² | Dependent on electrolysis conditions |

| Kinetic data for the decolorization process of Mordant Blue 13, which follows pseudo-first-order reaction kinetics. nih.gov |

Biodegradation: While generally considered ineffective, research into anaerobic biodegradation has shown that substantial color removal can be achieved for many azo dyes. internationaljournalcorner.comepa.gov Future studies could explore microbial consortia specifically adapted for Mordant Blue 13 degradation or genetically engineered microorganisms with enhanced azo-reductase activity. mdpi.com

Advanced Spectroscopic and Mechanistic Investigations of Mordant Blue 13 Interactions

A deeper understanding of the molecular interactions of Mordant Blue 13 is critical for optimizing its applications and degradation. Advanced spectroscopic techniques and computational modeling are pivotal in this regard.

Key research questions include:

Dye-Mordant-Fiber Interactions: The mechanism of how Mordant Blue 13 forms stable complexes with metal ions (like Cr³⁺ and Al³⁺) and subsequently binds to fibers like wool is fundamental to its function. While techniques like UV-Vis Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) are standard for characterization, more advanced surface analysis techniques like Atomic Force Microscopy (AFM) could provide nanoscale insights into dye penetration and substrate morphology.

Degradation Mechanisms: Elucidating the step-by-step breakdown of the dye molecule during advanced oxidation processes is crucial for ensuring complete mineralization and avoiding the formation of harmful byproducts. nih.govmdpi.com This involves identifying intermediate compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

Solvatochromism and Photostability: Investigating how different solvent environments affect the spectral properties of Mordant Blue 13 can help optimize its use in various applications. pcbiochemres.com Contradictions in reported photostability data highlight the need for controlled aging studies under standardized UV exposure to accurately determine degradation kinetics.

| Spectroscopic Technique | Typical Findings for Mordant Blue 13 |

| UV-Vis Spectroscopy | λmax ≈ 529-620 nm in aqueous solutions, used to monitor concentration and degradation. internationaljournalcorner.com |

| FTIR Analysis | Identifies key functional groups, such as N=N stretching (~1580 cm⁻¹) and S=O from sulfonic acid groups (~1180 cm⁻¹). |

| HPLC with PDA Detection | Quantifies purity and detects impurities using a C18 column. |

Green Chemistry Approaches in Mordant Blue 13 Synthesis and Application

The principles of green chemistry offer a roadmap for making the lifecycle of Mordant Blue 13 more environmentally benign. The traditional synthesis involves diazotization of 2-Amino-4-chlorophenol and its coupling with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid. chemicalbook.comworlddyevariety.com

Future research should focus on:

Greener Synthesis Routes: Recent advances include solvent-free synthesis methods that reduce environmental impact and the use of catalysts like manganese dioxide (MnO₂) to improve reaction yields. Further research into biocatalysis and the use of renewable feedstocks for synthesizing dye precursors is a promising frontier.

Sustainable Dyeing Processes: The application phase consumes large amounts of water, energy, and auxiliary chemicals. organiclifestyle.com Research into technologies that reduce this consumption is vital. This includes exploring the use of "bio-mordants" derived from natural sources like tannins, which can be an effective alternative to heavy metal salts. nih.govmdpi.com Additionally, adopting dyeing processes that require less water and operate at lower temperatures can significantly reduce the environmental footprint. organiclifestyle.com

Development of Low-Impact Dyes: While Mordant Blue 13 is an established dye, the principles learned from its study can inform the design of new, more sustainable dyes. This involves creating molecules with high fixation rates, reducing the amount of dye lost to effluent, and ensuring the dye is free of heavy metals and other toxic substances. organiclifestyle.com

Exploration of New Application Domains for Mordant Blue 13 beyond Traditional Uses

While primarily known as a textile and aluminum dye, the unique chemical structure of Mordant Blue 13 gives it properties that could be exploited in other high-value domains. tradeindia.com Exploring these novel applications presents a significant opportunity for future research.

Emerging and potential application areas include:

Biomedical and Histological Applications: Mordant Blue 13 has been used as a staining agent in histology to visualize cellular structures, which is essential for biological research and disease diagnostics. Its ability to form stable metal complexes could be explored for developing new diagnostic agents. biosynth.com Some reports suggest it may have anti-viral properties and could be used to detect damaged tissue. biosynth.com

Environmental Sensing: The dye's sensitivity to metal ions, which causes color shifts, suggests its potential use as a colorimetric sensor for detecting heavy metals in water quality testing.

Antimicrobial Materials: There is evidence that Mordant Blue 13 possesses antimicrobial properties, opening up possibilities for its use in antibacterial coatings or for treating wound dressings. guidechem.com

Other Niche Areas: The dye has also found use in cosmetics and by artists for creating long-lasting artworks.

| Application Domain | Potential Use of Mordant Blue 13 | Reference |

| Histology | Staining agent for visualizing cellular structures. | |

| Diagnostics | Agent to detect damaged tissue. | biosynth.com |

| Virology | Potential anti-viral properties. | biosynth.com |

| Environmental Monitoring | Colorimetric reagent for detecting heavy metals in water. | |

| Antimicrobial Products | Component in antibacterial coatings and wound dressings. | guidechem.com |

| Cosmetics | Colorant in hair dyes and makeup products. |

Addressing Environmental Sustainability and Remediation Challenges in Dye Research

The overarching challenge for Mordant Blue 13, and indeed for the dye industry as a whole, is environmental sustainability. mdpi.comhabitablefuture.org Research in this area must be holistic, addressing the entire product lifecycle.

Key challenges and research imperatives include:

Wastewater Treatment: A significant portion of dye is lost during the dyeing process, resulting in colored effluents that are aesthetically displeasing and ecologically harmful. mdpi.com The development of cost-effective and robust remediation technologies that can be implemented on an industrial scale is paramount. This involves moving beyond lab-scale studies of AOPs to pilot-plant and full-scale implementation. researchgate.net

Sludge Management: Degradation and treatment processes can generate sludge that requires safe disposal. researchgate.netmdpi.com Research into minimizing sludge production and finding ways to valorize it is necessary.

Complete Mineralization: A critical challenge is ensuring that degradation processes lead to complete mineralization (conversion to CO₂, water, and inorganic ions) rather than forming intermediate products that may be more toxic than the parent dye. mdpi.commdpi.com

Lifecycle Assessment: Conducting comprehensive lifecycle assessments for Mordant Blue 13 and its alternatives is essential for making informed decisions about which dyes and processes are genuinely more sustainable. This includes evaluating the environmental impact from raw material extraction and synthesis to application and final disposal or degradation.

Q & A

Q. What are the standard spectroscopic methods for characterizing the purity and structural integrity of MORDANT BLUE 13?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorbance at λmax ≈ 580–620 nm (typical for anthraquinone-based dyes) to assess concentration and monitor degradation .

- FTIR Analysis : Identify functional groups (e.g., sulfonic acid groups at ~1180 cm⁻¹, aromatic C=C stretching at ~1600 cm⁻¹) to confirm structural integrity .

- HPLC with PDA Detection : Use a C18 column (mobile phase: methanol/water with 0.1% trifluoroacetic acid) to quantify purity and detect impurities. Calibrate with certified reference standards .

Q. How is MORDANT BLUE 13 typically applied in histological staining protocols, and what metal ions enhance its binding efficiency?

Methodological Answer:

- Mordanting Process : Pre-treat tissue sections with aluminum (Al³⁺) or iron (Fe³⁺) salts to form stable dye-metal complexes. Optimize mordant concentration (e.g., 2–5% w/v AlK(SO₄)₂) to avoid over-saturation .

- Staining Validation : Use positive controls (e.g., collagen-rich tissues) and compare with unstained sections. Quantify staining intensity via digital image analysis (e.g., ImageJ) .

Q. What are the critical factors influencing the solubility of MORDANT BLUE 13 in aqueous and organic solvents?

Methodological Answer:

- pH-Dependent Solubility : Test solubility across pH 2–10 (e.g., HCl/NaOH buffers). Lower pH enhances solubility due to protonation of sulfonic acid groups .

- Organic Solvent Compatibility : Screen solvents (e.g., DMSO, ethanol) at varying ratios with water. Monitor precipitation via turbidity measurements .

Advanced Research Questions

Q. How can researchers optimize the binding efficiency of MORDANT BLUE 13 to cellulose-based substrates under varying environmental conditions?

Methodological Answer:

- Design of Experiments (DOE) : Use a factorial design to test variables (pH, temperature, ionic strength). For example, vary pH (4–9) and NaCl concentration (0–1 M) to identify optimal conditions .

- Surface Analysis : Employ atomic force microscopy (AFM) or SEM to assess dye penetration and substrate morphology post-treatment. Correlate with spectrophotometric quantification of unbound dye .

Q. What experimental strategies resolve contradictions in reported photostability data for MORDANT BLUE 13 under UV exposure?

Methodological Answer:

- Controlled Aging Studies : Expose dye solutions to standardized UV light sources (e.g., 365 nm, 10 mW/cm²) in quartz cuvettes. Monitor degradation kinetics via UV-Vis at fixed intervals .

- Statistical Reconciliation : Perform meta-analysis of literature data to identify confounding variables (e.g., oxygen presence, solvent purity). Use ANOVA to compare datasets under harmonized conditions .

Q. How can computational modeling predict the interaction mechanisms between MORDANT BLUE 13 and metal ions in complex matrices?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model dye-metal complexes (e.g., Al³⁺, Fe³⁺) using software like GROMACS. Validate with experimental binding constants (e.g., from isothermal titration calorimetry) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and stability under environmental stressors .

Data Management & Reproducibility

Q. What minimal metadata should accompany experimental data on MORDANT BLUE 13 to ensure reproducibility?

Methodological Answer:

- Essential Metadata : Document dye batch number, solvent purity, instrument calibration records, and environmental conditions (temperature, humidity). Use standardized templates (e.g., ISA-Tab) .

- Provenance Tracking : Record software versions (e.g., HPLC operating system) and raw data storage paths. Share via repositories like Deep Blue Data with CC-BY licenses .

Q. How can researchers address variability in dye-uptake measurements across different spectrophotometric instruments?

Methodological Answer:

- Inter-Laboratory Calibration : Use certified reference materials (CRMs) to normalize absorbance readings. Participate in round-robin trials to validate instrument performance .

- Error Budget Analysis : Quantify uncertainty sources (e.g., pathlength accuracy, detector drift) and propagate errors using tools like GUM (Guide to Uncertainty Measurement) .

Ethical & Reporting Standards

Q. What ethical considerations apply when using MORDANT BLUE 13 in biological studies involving animal tissues?

Methodological Answer:

- Waste Disposal Protocols : Neutralize dye-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal. Follow institutional guidelines for hazardous chemical management .

- Informed Consent : For human tissue studies, ensure IRB-approved protocols explicitly describe dye usage and risks in consent forms .

Q. How should researchers report conflicting data on the environmental toxicity of MORDANT BLUE 13 degradation products?

Methodological Answer:

- Transparent Reporting : Disclose all data, including outliers, in supplementary materials. Use the ARRIVE guidelines for experimental detail .

- Alternative Hypotheses : Discuss plausible explanations (e.g., microbial interactions in aquatic systems) and propose follow-up ecotoxicity assays (e.g., Daphnia magna bioassays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。